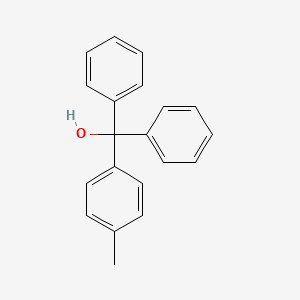

Diphenyl(p-tolyl)methanol

Overview

Description

Diphenyl(p-tolyl)methanol, also known as Di-p-Tolylmethanol, is a chemical compound with the molecular formula C15H16O . It is also referred to as 4,4’-Dimethylbenzhydrol and Bis(4-methylphenyl)methanol .

Synthesis Analysis

The synthesis of Diphenyl(p-tolyl)methanol can be achieved through several laboratory methods. One common method involves the rearrangement of esters in the Fries rearrangement or the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement . Another approach involves the hydrolysis of phenolic esters or ethers .

Molecular Structure Analysis

The molecular structure of Diphenyl(p-tolyl)methanol consists of a central carbon atom bonded to a hydroxyl group and two phenyl groups . The average mass of the molecule is 212.287 Da, and the monoisotopic mass is 212.120117 Da .

Physical And Chemical Properties Analysis

Diphenyl(p-tolyl)methanol is a chemical compound with the molecular formula C15H16O . The average mass of the molecule is 212.287 Da, and the monoisotopic mass is 212.120117 Da .

Scientific Research Applications

Antioxidant Research

In the field of antioxidant research, Diphenyl(p-tolyl)methanol has been utilized in assays to measure antioxidant efficacy. The DPPH (1,1-diphenyl-2-picrylhydrazil) radical scavenging assay, for instance, is a popular method for determining the antioxidant ability of compounds . This compound’s role in such assays is critical for understanding its antioxidant potential in human metabolism and food systems.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Diphenyl(p-tolyl)methanol may also interact with various biological targets.

Mode of Action

The exact mode of action of Diphenyl(p-tolyl)methanol is currently unknown due to the lack of specific studies on this compound. It’s plausible that it may interact with its targets in a manner similar to other aromatic compounds, potentially influencing cellular processes through these interactions .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Diphenyl(p-tolyl)methanol may also have a broad impact on various biochemical pathways.

Pharmacokinetics

It has been suggested that it has high gi absorption and is bbb permeant . Its lipophilicity and hydrophobicity suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, suggesting that diphenyl(p-tolyl)methanol may also have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Diphenyl(p-tolyl)methanol. For instance, its stability may be affected by temperature, as it has a melting point of 79-84° C . Furthermore, its action and efficacy may be influenced by its concentration in the environment, the presence of other compounds, and the specific conditions of the biological system in which it is present.

properties

IUPAC Name |

(4-methylphenyl)-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMADPCRQDGMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202790 | |

| Record name | 4-Methyltriphenylcarbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5440-76-6 | |

| Record name | 4-Methyltriphenylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5440-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyltriphenylcarbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(acetyloxy)-15-[3-formyl-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate](/img/structure/B1211263.png)

![Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B1211266.png)